Baohuoside II
Overview
Description
Mechanism of Action
Target of Action
Baohuoside II primarily targets the nicotinic acetylcholine receptors in bovine adrenal medullary cells . These receptors play a crucial role in the secretion and synthesis of catecholamines .
Mode of Action
this compound interacts with its targets by suppressing the nicotinic acetylcholine receptor-ion channels . This suppression inhibits the secretion and synthesis of catecholamines induced by acetylcholine .
Biochemical Pathways
this compound affects the catecholamine synthesis pathway. It suppresses the influx of sodium and calcium ions induced by acetylcholine, which in turn inhibits the synthesis of catecholamines . The compound also inhibits the activity of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway .
Result of Action
The inhibition of catecholamine secretion and synthesis by this compound leads to a decrease in the concentration of these neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.
Preparation Methods
IKarisoside A can be prepared through various synthetic routes and reaction conditions. One method involves the enzymatic hydrolysis of epimedin C using β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer . This method is efficient and produces high yields of IKarisoside A with minimal by-products. Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
IKarisoside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide synthase inhibitors and various cytokines . Major products formed from these reactions include nitric oxide and pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, IKarisoside A inhibits the activity of p38 kinase and nuclear factor-kappaB, leading to a decrease in the expression of osteoclast-specific genes .
Scientific Research Applications
IKarisoside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonol glycosides. In biology, it is investigated for its anti-inflammatory and immunomodulatory effects . In medicine, IKarisoside A is studied for its potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders . In industry, it is used in the development of anti-inflammatory drugs and other pharmaceutical products .
Comparison with Similar Compounds
IKarisoside A is unique among flavonol glycosides due to its potent anti-inflammatory and immunomodulatory effects . Similar compounds include icariin, epimedin C, and epimedoside A, which are also derived from plants of the genus Epimedium . IKarisoside A is more effective in inhibiting catecholamine secretion and synthesis compared to these other compounds .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLMLWBOUPDPQF-GULSFEPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203945 | |
Record name | Baohuoside II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55395-07-8 | |
Record name | Baohuoside II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baohuoside II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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